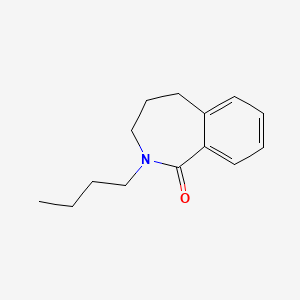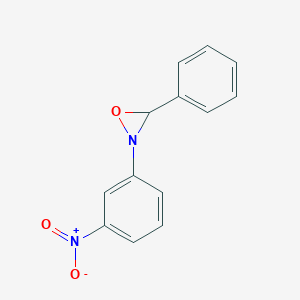
2-(3-Nitrophenyl)-3-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-3-phenyloxaziridine: is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing an oxygen and a nitrogen atom. The presence of a nitrophenyl group and a phenyl group attached to the oxaziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-phenyloxaziridine typically involves the reaction of a nitrophenyl-substituted imine with a suitable oxidizing agent. One common method is the oxidation of this compound using m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the phenyl and nitrophenyl groups.
Scientific Research Applications
2-(3-Nitrophenyl)-3-phenyloxaziridine has several applications in scientific research:
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-phenyloxaziridine involves its ability to participate in oxidation and reduction reactions. The nitrophenyl group can undergo redox reactions, while the oxaziridine ring can act as an electrophile in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-3-phenyloxaziridine: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-3-methyloxaziridine: Similar structure but with a methyl group instead of a phenyl group.
2-(3-Nitrophenyl)-3-ethyloxaziridine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: 2-(3-Nitrophenyl)-3-phenyloxaziridine is unique due to the specific positioning of the nitro group and the presence of a phenyl group, which influences its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
Properties
CAS No. |
90687-56-2 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H |
InChI Key |
QQJUYOQASAOOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
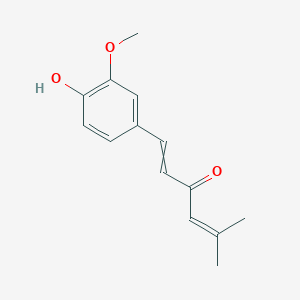
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)


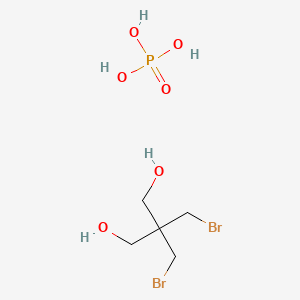
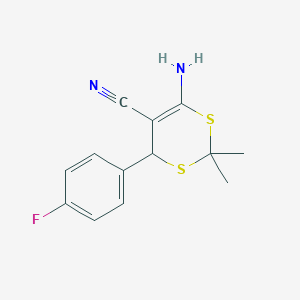
![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
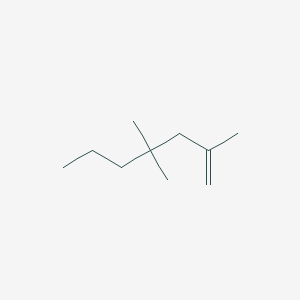
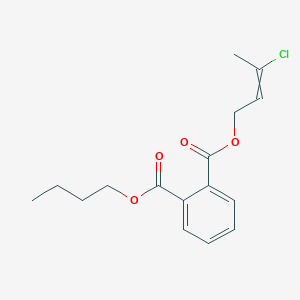
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
